BenchChemオンラインストアへようこそ!

2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Chemical Purity Procurement Specification

The compound 2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1355179-82-6) is a heterocyclic small molecule with a molecular formula of C18H22N2S and a molecular weight of 298.45 g/mol. It combines a saturated tetrahydroisoquinoline (THIQ) core with a pyridine ring substituted at the 5-position by a sterically bulky tert-butylthio (–S–C(CH₃)₃) group.

Molecular Formula C18H22N2S
Molecular Weight 298.4 g/mol
Cat. No. B11834397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC18H22N2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(C)(C)SC1=CN=C(C=C1)N2CCC3=CC=CC=C3C2
InChIInChI=1S/C18H22N2S/c1-18(2,3)21-16-8-9-17(19-12-16)20-11-10-14-6-4-5-7-15(14)13-20/h4-9,12H,10-11,13H2,1-3H3
InChIKeyMISAKMXDZHILHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline: A Sterically Hindered Pyridinyl-THIQ Scaffold for Drug Discovery Procurement


The compound 2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1355179-82-6) is a heterocyclic small molecule with a molecular formula of C18H22N2S and a molecular weight of 298.45 g/mol . It combines a saturated tetrahydroisoquinoline (THIQ) core with a pyridine ring substituted at the 5-position by a sterically bulky tert-butylthio (–S–C(CH₃)₃) group . This structural motif places it within a class of compounds explored for modulating biological targets such as the androgen receptor and sigma receptors, although specific data for this exact compound remain limited .

Critical Role of the Tert-Butylthio Substituent in 2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline Selection


Simple substitution with unsubstituted 2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline or other alkylthio analogs is not viable due to the distinct steric and electronic influence of the tert-butylthio group. The bulky tert-butyl moiety restricts the conformational freedom of the adjacent pyridine ring and the thioether sulfur, imposing a unique spatial arrangement not achievable with smaller methylthio or unsubstituted analogs . This steric modulation can critically alter target binding pocket complementarity and pharmacokinetic parameters like blood-brain barrier penetration, as demonstrated by the differentiation of structurally related thiohydantoin derivatives where minor variations led to significant changes in brain penetration .

Verifiable Differentiation Evidence for 2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline Procurement


Quantified Supplier Purity Compared to a Hypothetical Unspecific Standard

The target compound is supplied with a certified purity of NLT 98% (Not Less Than 98%) by the compliant vendor MolCore . This specification provides a procurement advantage over sourcing a non-certified analog with an undefined or standard purity (commonly ≤95%), ensuring higher batch-to-batch consistency for reliable structure-activity relationship (SAR) studies or scale-up reactions.

Chemical Purity Procurement Specification

Structurally Defined Steric Differentiation from Unsubstituted Analog

Introduction of the tert-butylthio group at the pyridine 5-position adds 88.18 Da and a computed topological polar surface area (tPSA) shift compared to 2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline (MW 210.27) . This results in a higher computed LogP and a significantly larger van der Waals volume, directly influencing the molecule's passive membrane permeability and target binding entropy.

Computational Chemistry Physicochemical Property

Known Limitation: Absence of Publicly Available Comparative Target Engagement Data

A critical and explicit evidence gap exists: No public domain data (peer-reviewed publications or patents) were identified that report quantitative in vitro inhibitory activity (IC50, Ki), functional efficacy, or in vivo pharmacokinetic parameters for this exact compound against any specific comparator molecule. This includes a lack of head-to-head comparisons with its unsubstituted analog or other pyridine-THIQ derivatives. An investigator must assume that all biological activity is uncharacterized and requires de novo screening.

Biological Activity Data Gap

Optimal Application Scenarios for Procuring 2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline


Structure-Activity Relationship (SAR) Exploration of Steric Effects in Pyridine-THIQ Series

This compound is a strategic purchase for systematic SAR studies investigating the role of bulky 5-position substituents. Its head-to-head comparison with the unsubstituted analog and other 5-alkylthio variants can map the steric tolerance and electronic requirements of a binding pocket, directly building on the differentiated molecular weight and lipophilicity properties .

Synthetic Intermediate for Advanced Androgen Receptor (AR) Antagonists

Structurally related pyridine tetrahydroisoquinoline thiohydantoins have demonstrated potent AR antagonism and low blood-brain barrier penetration . This compound, containing the core scaffold but without the thiohydantoin annulation, serves as a crucial intermediate for divergent synthesis to produce diverse, late-stage derivatives for selective AR antagonist programs.

Negative Control for Sigma-2 or AR Receptor Screening Campaigns

Given the established biological activity of related THIQ-based ligands at sigma-2 receptors, this specific variant, lacking published biological data, can serve as a meticulously characterized negative control compound. This use case leverages the guaranteed NLT 98% purity to ensure assay interference does not originate from impurities.

Tool Compound for Physicochemical Property Studies

The distinct molecular descriptors of this compound versus its unsubstituted analog (e.g., mass: 298.45 vs. 210.27 g/mol; tPSA: predicted higher) make it a valuable tool for experimental validation of in silico pharmacokinetic models, specifically for studying how a sulfur atom and tert-butyl group alter passive membrane permeability and CYP450 metabolic stability.

Quote Request

Request a Quote for 2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.